molecular formula C8H17ClN2O2 B1398391 N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride CAS No. 1236262-38-6

N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride

Cat. No. B1398391
M. Wt: 208.68 g/mol
InChI Key: ZUHPVQJKCYHXIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride, also known as HEPH, is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 213.7 g/mol. HEPH is an important chemical reagent used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations in lab experiments.

Scientific Research Applications

Antidementia Agent Development

N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride derivatives have been studied for their potent anti-acetylcholinesterase (anti-AChE) activity. A specific derivative exhibited significant inhibition of AChE, showing an affinity 18,000 times greater for AChE than for BuChE. This compound also significantly increased acetylcholine content in the cerebral vortex and hippocampus of rats, marking it as a promising candidate for antidementia agent development (Sugimoto et al., 1990).

Catalyst in Chemical Reactions

Derivatives of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride have been utilized as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines with trichlorosilane. The arene sulfonyl group on the compound was crucial for achieving high enantioselectivity, and the catalyst was effective for a broad range of substrates, providing high yields and enantioselectivities (Wang et al., 2006).

Potential Antipsychotic Agents

Heterocyclic analogues of N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride were synthesized and evaluated as potential antipsychotic agents. These analogues showed promising activity in binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and in vivo ability to antagonize the apomorphine-induced climbing response in mice, making them potential backup compounds for antipsychotic treatment (Norman et al., 1996).

Antimicrobial Activity

New pyridine derivatives synthesized from N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi. These compounds represent a new class of antimicrobial agents with potential for further development (Patel et al., 2011).

properties

IUPAC Name

N-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.ClH/c11-6-5-10-8(12)7-3-1-2-4-9-7;/h7,9,11H,1-6H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHPVQJKCYHXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-2-piperidinecarboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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